molecular formula C17H22N2O3 B2485741 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1798456-37-7

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B2485741
CAS No.: 1798456-37-7
M. Wt: 302.374
InChI Key: BNNRUEQZYPWTTR-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the furan ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: The dimethylamino group can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield different amine derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(dimethylamino)-N-(3-(pyridin-2-yl)-2-hydroxy-2-methylpropyl)benzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(dimethylamino)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(21,11-15-8-5-9-22-15)12-18-16(20)13-6-4-7-14(10-13)19(2)3/h4-10,21H,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNRUEQZYPWTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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